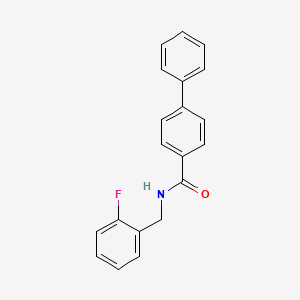

N-(2-fluorobenzyl)biphenyl-4-carboxamide

Description

Properties

Molecular Formula |

C20H16FNO |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-phenylbenzamide |

InChI |

InChI=1S/C20H16FNO/c21-19-9-5-4-8-18(19)14-22-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |

InChI Key |

AJCWIAUVZBRERX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Oxidation Methods

-

Jones Oxidation : Traditional but hazardous, using CrO₃ in H₂SO₄.

-

Silver Nitrate-Ammonia System : Gentle conditions (AgNO₃, NH₃, H₂O) achieve >85% yield without over-oxidation.

-

Potassium Permanganate (KMnO₄) : Effective in acidic or neutral media but requires careful pH control to avoid degradation.

Optimized Procedure

-

Dissolve 2'-fluorobiphenyl-4-carbaldehyde (1.0 equiv) in acetone.

-

Add AgNO₃ (2.0 equiv) and aqueous NH₃ (3.0 equiv) at 0°C.

-

Stir for 4 hours, acidify with HCl, and extract with ethyl acetate to isolate biphenyl-4-carboxylic acid.

Amide Bond Formation Strategies

The final step couples biphenyl-4-carboxylic acid with 2-fluorobenzylamine. Key approaches include acid chloride intermediacy and coupling reagents.

Acid Chloride Route

-

Chlorination : Treat biphenyl-4-carboxylic acid with thionyl chloride (SOCl₂) at reflux to form biphenyl-4-carbonyl chloride.

-

Aminolysis : React the acid chloride with 2-fluorobenzylamine in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C.

Yield : 70–75% after recrystallization from ethyl acetate/hexanes.

Coupling Reagent-Mediated Synthesis

-

EDC/HOBt : Combine biphenyl-4-carboxylic acid (1.0 equiv), 2-fluorobenzylamine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM. Stir at room temperature for 12 hours.

-

HATU/DIPEA : Higher yields (80–85%) are achieved using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

Alternative Synthetic Routes

Reductive Amination Pathway

Enzymatic Amidation

Lipase-catalyzed reactions in non-aqueous media (e.g., tert-butanol) show promise for green chemistry applications but remain experimental for this substrate.

Process Optimization and Scalability

Microreactor Technology

Adopting continuous-flow microreactors, as described in CN113816874B, improves heat/mass transfer and reaction control. For example:

Solvent and Catalyst Recycling

-

DMF Recovery : Distillation under reduced pressure recovers >90% solvent for reuse.

-

Palladium Recycling : Adsorption on activated carbon or polymer supports minimizes catalyst loss.

Analytical and Characterization Data

Key Spectroscopic Features

-

¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.75–7.60 (m, 4H, aromatic-H), 4.55 (s, 2H, CH₂), 7.45–7.30 (m, 3H, fluorobenzyl-H).

-

MS (ESI+) : m/z 336.1 [M+H]⁺.

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-4-biphenylcarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-fluorobenzyl)-4-biphenylcarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares key structural features and properties of N-(2-fluorobenzyl)biphenyl-4-carboxamide with analogous compounds:

Key Observations :

- Fluorine vs. Sulfonamide : The 2-fluorobenzyl group in the target compound reduces polarity compared to the sulfonamide in Compound 3, likely enhancing membrane permeability but reducing water solubility .

- Electron-Withdrawing Effects: The ortho-fluorine may induce electron-withdrawing effects, altering the amide’s hydrogen-bonding capacity compared to acetylphenyl or phenoxyphenyl analogs .

Antifungal Activity

- Compound 3 (N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) : Exhibits fungistatic effects against Candida spp. (MIC 250–500 µg/mL) but lacks fungicidal activity. Synergy with fluconazole is absent, and cytotoxicity is low in mammalian cells .

- Target Compound : While antifungal data is unavailable, the 2-fluorobenzyl group may enhance biofilm penetration compared to sulfonamide derivatives. However, the absence of a sulfonamide moiety could reduce target binding to fungal enzymes like dihydropteroate synthase .

Opioid Receptor Modulation ()

Structural and Analytical Considerations

- Crystallography : Programs like SHELX () enable precise determination of molecular conformation. The ortho-fluorine may induce steric hindrance, affecting crystal packing compared to para-substituted analogs.

- Isomer Differentiation : Fluorine position (ortho vs. meta/para) significantly impacts biological activity and analytical identification, as seen in fentanyl analogs (). Misidentification risks necessitate advanced separation techniques (e.g., HPLC-MS) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorobenzyl)biphenyl-4-carboxamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via amide coupling between biphenyl-4-carboxylic acid and 2-fluorobenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt). Boc protection may be employed for amine intermediates to prevent side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How do fluorinated substituents influence the compound’s solubility and reactivity?

- Methodology : The 2-fluorobenzyl group introduces hydrophobicity, requiring solubility testing in DMSO or aqueous-organic mixtures. Fluorine’s electron-withdrawing effects can be assessed via Hammett substituent constants in reaction kinetics studies. Comparative solubility data for analogs (e.g., 4-fluoro vs. 2-fluoro derivatives) should be tabulated (e.g., logP values calculated using ChemAxon or experimentally via shake-flask method) .

Q. What spectroscopic techniques are critical for characterizing This compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., J~47 Hz for ortho-F in 2-fluorobenzyl) .

- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement) resolves stereochemistry and intermolecular interactions (e.g., C–F···H hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure refinement, and how are they resolved?

- Methodology : Discrepancies between SHELXL-refined structures and other software (e.g., Olex2) may stem from twinning or disorder. Use the R1 factor and residual electron density maps to identify problematic regions. For high-resolution data, anisotropic displacement parameters improve accuracy. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting fluorinated carboxamides?

- Methodology : Synthesize analogs (e.g., varying fluorine position, biphenyl substitution) and assay biological activity (e.g., enzyme inhibition IC50, cytotoxicity via MTT assay). Molecular docking (AutoDock Vina) identifies key interactions (e.g., fluorobenzyl π-stacking with hydrophobic enzyme pockets). Tabulate SAR data with substituent effects on potency .

Q. How do stability studies under physiological conditions inform formulation design?

- Methodology : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) monitored by HPLC. Identify degradation products (e.g., hydrolysis of amide bond) via LC-MS. Stability data guide excipient selection (e.g., cyclodextrins for solubility enhancement) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. Validate methods per ICH Q2(R1) guidelines (linearity, LOD/LOQ). Compare with reference standards (e.g., USP-grade analogs) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate fluorinated carboxamides?

- Methodology : Administer compound (IV/oral) to rodent models, collect plasma samples at timed intervals, and quantify via LC-MS. Calculate AUC, Cmax, and t1/2. Tissue distribution studies (e.g., brain penetration) assess blood-brain barrier permeability, critical for CNS-targeted agents .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.